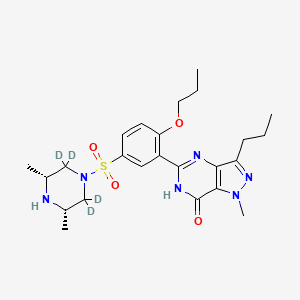
O-Desethyl-O-propyl Methisosildenafil-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Desethyl-O-propyl Methisosildenafil-d4 is a deuterated analog of O-Desethyl-O-propyl Methisosildenafil. This compound is primarily used in research settings, particularly in the field of proteomics. It has a molecular formula of C24H30D4N6O4S and a molecular weight of 506.65 .
Chemical Reactions Analysis
O-Desethyl-O-propyl Methisosildenafil-d4 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
O-Desethyl-O-propyl Methisosildenafil-d4 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of similar compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of related compounds.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of O-Desethyl-O-propyl Methisosildenafil-d4 is similar to that of its parent compound, Methisosildenafil. It acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and vasodilation. The molecular targets and pathways involved include the inhibition of phosphodiesterase type 5 (PDE5) and the subsequent activation of the nitric oxide (NO) pathway .
Comparison with Similar Compounds
O-Desethyl-O-propyl Methisosildenafil-d4 is unique due to its deuterated nature, which provides enhanced stability and different pharmacokinetic properties compared to non-deuterated analogs. Similar compounds include:
O-Desethyl-O-propyl Methisosildenafil: The non-deuterated analog.
Methisosildenafil: The parent compound.
Sildenafil: A well-known phosphodiesterase inhibitor used in the treatment of erectile dysfunction.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and stability.
Properties
Molecular Formula |
C24H34N6O4S |
|---|---|
Molecular Weight |
506.7 g/mol |
IUPAC Name |
1-methyl-5-[2-propoxy-5-[(3S,5R)-2,2,6,6-tetradeuterio-3,5-dimethylpiperazin-1-yl]sulfonylphenyl]-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C24H34N6O4S/c1-6-8-19-21-22(29(5)28-19)24(31)27-23(26-21)18-12-17(9-10-20(18)34-11-7-2)35(32,33)30-13-15(3)25-16(4)14-30/h9-10,12,15-16,25H,6-8,11,13-14H2,1-5H3,(H,26,27,31)/t15-,16+/i13D2,14D2 |
InChI Key |
PRMZQGGEMZGWDP-KUTXQDTFSA-N |
Isomeric SMILES |
[2H]C1([C@H](N[C@H](C(N1S(=O)(=O)C2=CC(=C(C=C2)OCCC)C3=NC4=C(C(=O)N3)N(N=C4CCC)C)([2H])[2H])C)C)[2H] |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CC(NC(C4)C)C)OCCC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


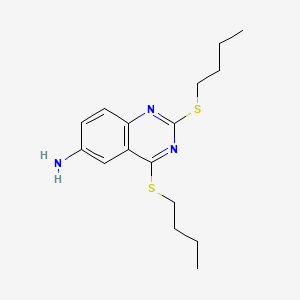
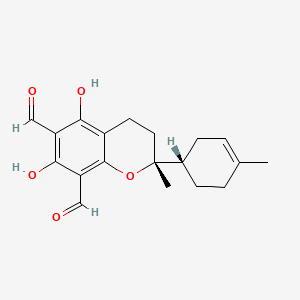
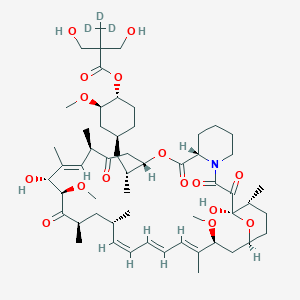

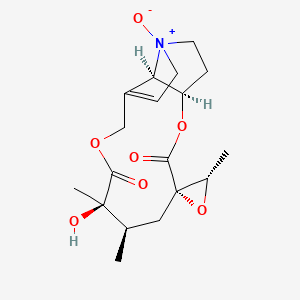
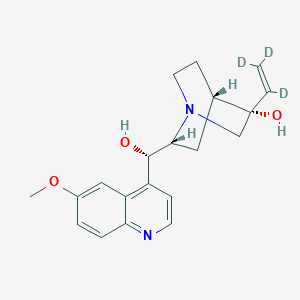
![(4bS,7S,8aR)-N-[4-(dimethylamino)phenyl]-7-hydroxy-3-methoxy-4b,8,8-trimethyl-5,6,7,8a,9,10-hexahydrophenanthrene-2-carboxamide](/img/structure/B12416603.png)
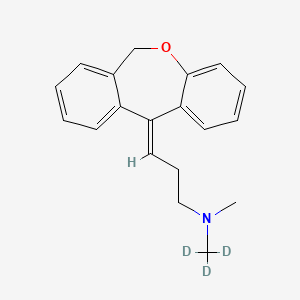
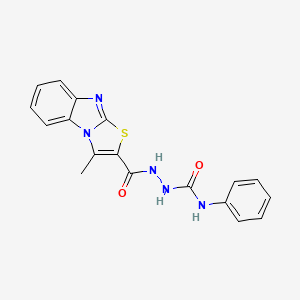

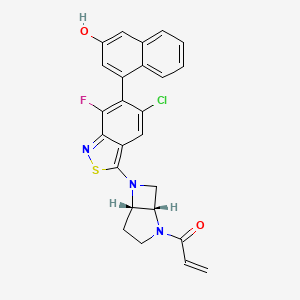
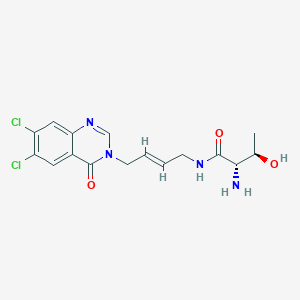
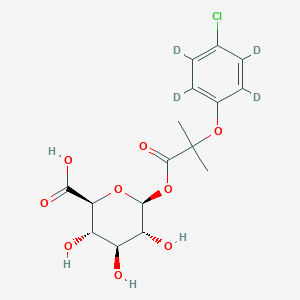
![(1S,2S,3R,4S,5S)-1-(hydroxymethyl)-5-{[(5Z)-6-{[2-nitro-4-(2H-1,2,3-triazol-2-yl)phenyl]amino}hex-5-en-1-yl]amino}cyclohexane-1,2,3,4-tetrol](/img/structure/B12416654.png)
